Beradilol monoethyl maleate

Description

Overview of Beradilol Monoethyl Maleate (B1232345) as a Chemical Entity in Academic Contexts

Beradilol monoethyl maleate, identified in research literature under the code TZC-5665, is a pyridazinone derivative. nih.govresearchgate.net Its chemical structure, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate, underpins its unique pharmacological profile. nih.gov The compound is recognized for its dual-acting properties as both a vasodilator and a beta-adrenergic antagonist. nih.govresearchgate.net Furthermore, research has highlighted its activity as a phosphodiesterase (PDE) III inhibitor. researchgate.netsarpublication.com This combination of effects positions it within the third generation of beta-blockers, which are characterized by their vasodilating properties in addition to their primary beta-adrenergic receptor blockade. nih.govresearchgate.net

Historical Trajectories and Foundational Research on this compound

The foundational research on this compound primarily emerged in the 1990s. Initial studies focused on its synthesis and its dual hypotensive and β-blocking activities. psu.edu A significant aspect of the early investigation was the discovery that this compound is rapidly metabolized in vivo to its main and more active metabolite, designated as M-2. nih.govresearchgate.net This metabolite was found to be a potent positive inotrope, increasing cardiac contractility. nih.govnih.gov

Key studies in dogs and humans demonstrated the compound's hemodynamic effects. When administered orally to healthy volunteers, this compound led to a reduction in end-diastolic left ventricular volume and a trend towards an increased ejection fraction. nih.gov In canine models, the metabolite M-2 was shown to dose-dependently increase cardiac contractility while reducing both preload and afterload, with these effects being more pronounced in models of heart failure. nih.gov Further research delved into the specific cardiac effects, noting that while TZC-5665 itself had negative chronotropic and inotropic effects, its metabolite M-2 exhibited a potent positive inotropic effect. nih.gov Studies on its optical isomers revealed that the pharmacological activities were stereospecific, with one isomer possessing the essential dual activities of the parent compound. researchgate.net

Significance of this compound in Contemporary Medicinal Chemistry and Pharmacology Research

The dual mechanism of this compound, combining beta-blockade with vasodilation through phosphodiesterase III inhibition by its metabolite, is of particular interest. researchgate.netsarpublication.com PDE III inhibitors are known to increase intracellular cyclic AMP, leading to both increased cardiac contractility and vasodilation. sarpublication.com The combination of a beta-blocker with a positive inotropic agent in a single chemical entity was considered a promising approach for the treatment of congestive heart failure, aiming to leverage the beneficial effects of both actions while potentially mitigating their respective undesirable effects. researchgate.netnih.gov While direct contemporary research on this compound appears limited, its study has contributed to the broader understanding of the structure-activity relationships and therapeutic potential of multifunctional cardiovascular agents.

Unaddressed Research Questions and Future Directions in this compound Scholarship

While the foundational research provided a solid understanding of the pharmacological profile of this compound, several areas remain for potential future investigation. The long-term efficacy and outcomes of treatment with a compound possessing this specific dual mechanism in chronic heart failure have not been extensively explored in large-scale clinical trials. nih.gov

Future research could focus on several aspects. A deeper investigation into the clinical implications of the balance between the beta-blocking effects of the parent compound and the positive inotropic and vasodilatory effects of its active metabolite would be valuable. The development of analogs with a modified metabolic profile to fine-tune this balance could be a potential avenue for drug discovery. Furthermore, exploring the potential of this and similar compounds in specific subpopulations of heart failure patients, for instance, those with a particular genetic makeup or comorbidity profile, could lead to more personalized therapeutic strategies. ahajournals.org The role of such dual-acting agents in the context of other modern heart failure therapies also warrants further study to determine their optimal place in the therapeutic armamentarium. esmed.org

Detailed Research Findings

The following tables summarize key research findings on this compound (TZC-5665) and its active metabolite, M-2.

Table 1: Pharmacological Profile of this compound (TZC-5665) and its Metabolite (M-2)

| Feature | This compound (TZC-5665) | Metabolite (M-2) | Reference(s) |

| Primary Activity | Non-selective beta-adrenoceptor antagonist | Positive inotrope, Vasodilator | researchgate.netnih.gov |

| Secondary Activity | Phosphodiesterase (PDE) III inhibitor | Potent and selective Phosphodiesterase (PDE) III inhibitor | researchgate.netsarpublication.com |

| Inotropic Effect | Negative | Potent positive | nih.gov |

| Chronotropic Effect | Negative | Slight positive | nih.gov |

| Effect on Coronary Blood Flow | Increased | Increased | nih.gov |

| Effect on AV Conduction Time | Scarcely affected | Slightly shortened | nih.gov |

Table 2: Hemodynamic Effects of this compound (TZC-5665) in Humans

| Parameter | Effect | Reference(s) |

| Metabolism | Rapidly absorbed and metabolized to M-2 | nih.govresearchgate.net |

| End-Diastolic Left Ventricular Volume | Reduced by 20.16 ml | nih.gov |

| Ejection Fraction | Tendency to increase by 0.04 | nih.gov |

Table 3: Effects of Metabolite M-2 in a Canine Model

| Parameter | Effect | Additional Notes | Reference(s) |

| Cardiac Contractility | Dose-dependently increased | More potent in failed heart models | nih.gov |

| Preload | Reduced | nih.gov | |

| Afterload | Reduced | nih.gov | |

| Potency Comparison | More potent than milrinone (B1677136) at the same dose (30 micrograms/kg) | nih.gov |

Structure

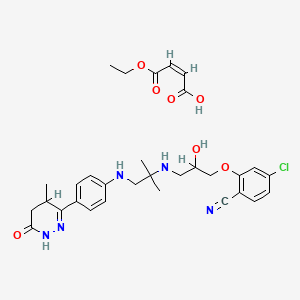

2D Structure

3D Structure of Parent

Properties

CAS No. |

114856-47-2 |

|---|---|

Molecular Formula |

C31H38ClN5O7 |

Molecular Weight |

628.1 g/mol |

IUPAC Name |

4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile;(Z)-4-ethoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C25H30ClN5O3.C6H8O4/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27;1-2-10-6(9)4-3-5(7)8/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33);3-4H,2H2,1H3,(H,7,8)/b;4-3- |

InChI Key |

TZXOVBAUUXGKJG-QGAMPUOQSA-N |

SMILES |

CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |

Canonical SMILES |

CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(4-(2-(3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate TZC 5665 TZC-5665 |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Beradilol Monoethyl Maleate

Methodological Approaches for the Synthesis of Beradilol Monoethyl Maleate (B1232345)

The creation of the final compound hinges on the strategic combination of its constituent parts. While the synthesis of the main active moiety of Beradilol is specific to its unique structure, the formation of the monoethyl maleate salt follows established principles of acid-base chemistry and esterification.

The synthesis of monoethyl maleate, the precursor to the salt form of Beradilol, is typically achieved through the esterification of maleic anhydride (B1165640). This process occurs in a stepwise manner.

The first step is a rapid, non-catalytic reaction where maleic anhydride reacts with one equivalent of ethanol (B145695). researchgate.neticm.edu.pl This reaction opens the anhydride ring to form monoethyl maleate, a monoester. This initial mono-esterification can be carried out at moderate temperatures, typically between 50-80°C, and often proceeds with very high yields, around 99%, without the need for a catalyst. google.com

The reaction can be summarized as:

Maleic Anhydride + Ethanol → Monoethyl Maleate

This initial reaction is significantly faster than the subsequent formation of the diester. researchgate.net The second step, the conversion of the monoester to a diester (diethyl maleate), is a slower, reversible reaction that generally requires a catalyst to proceed efficiently. researchgate.netgoogle.comresearchgate.net

A patent for a similar process involving methanol (B129727) describes continuously feeding maleic anhydride and the alcohol into a reactor at 70-100°C to generate the monomethyl ester. google.com This indicates that the formation of the monoester is a well-understood and controllable process.

In medicinal chemistry, the conversion of a parent drug molecule into a salt, such as a maleate, is a common derivatization strategy. This is often done to improve properties like solubility, stability, and bioavailability, rather than to alter the primary pharmacological activity. The formation of Beradilol monoethyl maleate is an example of this approach.

Beyond salt formation, derivatization can be used to modify a molecule's properties or to enable analysis. For instance, chemical derivatization is frequently employed to convert analytes into forms that are more suitable for chromatographic analysis, such as by gas chromatography-mass spectrometry (GC-MS). jfda-online.com This can involve reactions like silylation, acylation, or alkylation to improve volatility or detection. jfda-online.com

Catalysis in the Synthesis of Maleate Esters Related to this compound

While the formation of monoethyl maleate from maleic anhydride is often non-catalytic, the production of diesters, which represents a competing reaction, is almost always catalyzed. Understanding the catalysts used for the second esterification step is crucial for optimizing the synthesis of the desired monoester. A variety of catalysts, primarily acidic, have been studied for the esterification of maleic anhydride and its monoesters. icm.edu.pl

These catalysts can be homogeneous, like sulfuric acid and p-toluenesulfonic acid, or heterogeneous, such as ion-exchange resins and zeolites. researchgate.netresearchgate.net Heterogeneous catalysts are often preferred in industrial settings because they are easily separated from the reaction mixture and can be recycled. researcher.life

Phosphotungstic acid has been identified as a highly active catalyst for the esterification of maleic anhydride with butanols. icm.edu.plresearcher.life Solid acid catalysts like Amberlyst-15, a sulfonated ion-exchange resin, are also effective and can be reused multiple times without significant loss of activity. researchgate.netresearcher.life Other investigated catalysts include silica (B1680970) sulfuric acid, tetrabutyl titanate, and tetrabutyl zirconate. researchgate.neticm.edu.pl Palladium on carbon (Pd/C) has been explored as an efficient, phosphine-free heterogeneous catalyst for the oxidative alkoxycarbonylation of alkynes to produce maleate esters. organic-chemistry.org

The choice of catalyst can significantly influence reaction conditions and yields, as shown in the table below.

| Catalyst Type | Specific Catalyst | Substrate(s) | Key Findings | Reference(s) |

| Homogeneous Acid | Sulfuric Acid | Maleic Anhydride + Hexan-1-ol | Reaction is first order with respect to the monoester. | researchgate.netresearchgate.net |

| Homogeneous Acid | p-Toluene Sulfonic Acid | Maleic Anhydride | Yield of 98% for a diester. | researchgate.net |

| Heterogeneous Acid | Phosphotungstic Acid | Maleic Anhydride + Butanols | Found to be the most active catalyst among those tested. | icm.edu.plresearcher.life |

| Heterogeneous Acid | Ion-Exchange Resin (Dowex, Amberlyst-15) | Maleic Anhydride + Butanols | Effective and recyclable solid acid catalyst. | icm.edu.plresearchgate.netresearcher.life |

| Heterogeneous Metal | Palladium on Carbon (Pd/C) | Terminal Alkynes + Alcohols | Efficient for producing unsymmetrical maleate esters; catalyst is recyclable. | organic-chemistry.org |

| Organometallic | Tetrabutyl Titanate | Maleic Anhydride + Hexan-1-ol | Reaction is second order with respect to both acid and alcohol. | researchgate.netresearchgate.net |

Kinetic and Mechanistic Studies of Maleate Esterification Reactions

The esterification of maleic anhydride with an alcohol like ethanol is a two-stage process, and kinetic studies primarily focus on the slower, second stage of the reaction.

Stage 1: Maleic Anhydride + Alcohol → Monoester (Fast)

Stage 2: Monoester + Alcohol ⇌ Diester + Water (Slow, Reversible, Catalyzed) researchgate.net

The first reaction to form the monoester is very rapid and essentially irreversible, often occurring as the anhydride dissolves in the alcohol. researchgate.neticm.edu.pl The second reaction to form the diester is slow and requires a catalyst. researchgate.netresearchgate.net

Kinetic studies have shown that the reaction order of the second esterification step is highly dependent on the catalyst used.

When sulfuric acid is the catalyst, the reaction is often found to be first order with respect to the monoester concentration. researchgate.netresearchgate.net

With a tetrabutyl titanate catalyst, the reaction behaves as second order with respect to both the acid and the alcohol. researchgate.netresearchgate.net

In the absence of a catalyst , the reaction can be second order with respect to the acid. researchgate.netresearchgate.net

The activation energy, a measure of the energy barrier for the reaction, has also been determined for various systems. For the esterification of maleic anhydride to a diester using a silica sulfuric acid catalyst, the activation energy was found to be 45.58 kJ/mol. researchgate.net In a separate study on the esterification of maleic anhydride with methanol using an H-Y zeolite catalyst, the activation energy was calculated to be 44.65 kJ/mol. researchgate.net

The mechanism can also involve isomerization. The cis-configuration of the maleate can be converted to the more stable trans-fumarate form, particularly during reactions like thiol-ene photopolymerizations, which can proceed via an isomerization-polymerization mechanism. rsc.org In the hydrogenolysis of dimethyl maleate, significant isomerization to dimethyl fumarate (B1241708) is observed at the start of the reaction. acs.org

| Parameter | Value | Conditions | Reference(s) |

| Reaction Order (vs. Monoester) | First Order | Sulfuric Acid Catalyst | researchgate.netresearchgate.net |

| Reaction Order (vs. Acid & Alcohol) | Second Order | Tetrabutyl Titanate Catalyst | researchgate.netresearchgate.net |

| Activation Energy | 45.58 kJ/mol | Diester formation with silica sulfuric acid catalyst. | researchgate.net |

| Activation Energy | 44.65 kJ/mol | Esterification with methanol over H-Y zeolite. | researchgate.net |

| Activation Energy | 58.71 kJ/mol | Diester formation with p-toluene sulfonic acid catalyst. | researchgate.net |

Despite a comprehensive search of publicly available scientific literature, no information was found regarding the chemical compound “this compound.” As a result, it is not possible to provide an article on its molecular and cellular pharmacology.

The search included targeted queries for in vitro receptor interaction profiling, adrenergic and cholinergic receptor subtype modulation, and quantitative ligand-binding affinity studies for this compound. These searches yielded no relevant results, indicating a lack of published research on this specific compound within the public domain.

Therefore, the requested article, structured around the provided outline, cannot be generated. Any attempt to create content for the specified sections and subsections would be speculative and would not adhere to the principles of scientific accuracy.

Molecular and Cellular Pharmacology of Beradilol Monoethyl Maleate in Vitro

Elucidation of Intracellular Signaling Cascades Influenced by Beradilol Monoethyl Maleate

The in vitro molecular and cellular pharmacology of this compound is multifaceted, involving intricate interactions with several key intracellular signaling cascades. The following sections delineate the compound's influence on these pathways, providing insights into its potential mechanisms of action at a subcellular level.

Role in cAMP Signaling Pathway Regulation

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and crucial mechanism for signal transduction in various cell types. This pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), which in turn activates adenylyl cyclase to produce cAMP from ATP. The primary intracellular effector of cAMP is protein kinase A (PKA), which, upon activation, phosphorylates a multitude of downstream protein targets, thereby regulating a wide array of cellular functions, including metabolism, gene transcription, and cell growth.

The fidelity and specificity of cAMP signaling are maintained through its organization into discrete subcellular compartments. This compartmentalization ensures that cAMP signals are directed to specific effectors, allowing for precise control of cellular responses. The spatial regulation of cAMP is critical for accurate signal coding and allows a single second messenger to elicit diverse physiological outcomes.

While direct research on this compound's interaction with the cAMP pathway is not extensively documented in publicly available literature, its pharmacological profile suggests a potential for modulation. Hypothetically, this compound could influence this pathway through several mechanisms:

Direct Receptor Interaction: It may act as an agonist or antagonist at GPCRs that are coupled to adenylyl cyclase, thereby either stimulating or inhibiting cAMP production.

Modulation of Adenylyl Cyclase: The compound could directly interact with adenylyl cyclase, altering its enzymatic activity and consequently affecting cAMP synthesis.

Inhibition of Phosphodiesterases (PDEs): this compound might inhibit the activity of PDEs, the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, the intracellular concentration of cAMP would increase, leading to prolonged and enhanced PKA activation.

Further investigation is required to elucidate the precise nature of this compound's interaction with the components of the cAMP signaling pathway.

Involvement in cGMP-PKG Signaling Pathway Modulation

The cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) signaling pathway plays a critical role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. This pathway is primarily activated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. An alternative pathway involves natriuretic peptides binding to their receptors, which possess intrinsic guanylate cyclase activity. cGMP then activates PKG, which phosphorylates specific downstream targets to elicit cellular responses.

The cGMP-PKG pathway is integral to cardiovascular homeostasis. For instance, in cardiomyocytes, this pathway can inhibit cardiac hypertrophy. Dysregulation of cGMP-PKG signaling has been implicated in the pathophysiology of heart failure.

Given the cardiovascular applications of compounds structurally related to Beradilol, it is plausible that this compound interacts with the cGMP-PKG signaling pathway. Potential mechanisms of action could include:

Enhancement of NO Bioavailability: The compound might increase the synthesis or reduce the degradation of NO, leading to enhanced sGC activation and cGMP production.

Direct sGC Stimulation: this compound could act as a direct stimulator of sGC, independent of NO.

Inhibition of cGMP-Specific Phosphodiesterases: Similar to its potential effects on the cAMP pathway, it might inhibit PDEs that specifically degrade cGMP, such as PDE5, thereby augmenting cGMP levels and PKG activity.

The elucidation of this compound's specific interactions with the cGMP-PKG pathway warrants further experimental exploration.

Interplay with Neuroactive Ligand-Receptor Interaction Networks

The neuroactive ligand-receptor interaction network encompasses a broad array of signaling pathways that are fundamental to the function of the nervous system. This network includes receptors for neurotransmitters such as acetylcholine, dopamine, serotonin, and adrenaline, as well as neuropeptides and other signaling molecules. The activation of these receptors by their respective ligands initiates a cascade of intracellular events that can modulate neuronal excitability, synaptic transmission, and gene expression.

In the context of cancer immunotherapy, the neuroactive ligand-receptor interaction pathway has been identified as a potential modulator of the tumor microenvironment and the host's immune response. Inhibition of this pathway has been suggested as a strategy to enhance the efficacy of immunotherapy in certain cancers.

Based on the structural features of Beradilol, which may confer an affinity for various receptors, this compound could potentially interact with multiple components of the neuroactive ligand-receptor interaction network. These interactions could be of particular relevance in understanding the compound's broader pharmacological profile, including any potential central nervous system effects. The specific receptors and downstream signaling pathways affected by this compound are a subject for future research.

Influence on Hormone Signaling Pathways

Hormone signaling pathways are essential for regulating a vast range of physiological processes, including growth, development, metabolism, and reproduction. These pathways are initiated by the binding of hormones to their specific receptors, which can be located on the cell surface (for peptide hormones and catecholamines) or within the cytoplasm or nucleus (for steroid and thyroid hormones). This binding event triggers a signaling cascade that ultimately leads to a change in cellular function.

Given the interconnectedness of cellular signaling networks, it is conceivable that this compound could exert an influence on one or more hormone signaling pathways. This could occur through various mechanisms, such as:

Receptor Cross-Talk: The signaling pathways activated by this compound could intersect with and modulate the activity of hormone signaling pathways.

Altered Hormone Metabolism: The compound might affect the synthesis or degradation of certain hormones.

Direct Receptor Interaction: Although less likely for a compound of this class, direct binding to a hormone receptor cannot be entirely ruled out without specific experimental data.

The potential interplay between this compound and hormone signaling pathways represents an area for further investigation to fully characterize its pharmacological effects.

Biochemical Interactions and Enzymatic Activity Modulation of this compound

The biochemical interactions of this compound, particularly its metabolism, are crucial for understanding its pharmacokinetic and pharmacodynamic properties. A key biochemical process in this regard is the hydrolysis of its maleate ester group.

Hydrolysis Pathways of Maleate Esters and Related Metabolites

Ester hydrolysis is a chemical reaction that breaks down an ester into a carboxylic acid and an alcohol. This process can be catalyzed by an acid or a base, or it can occur enzymatically within the body, mediated by esterases.

The hydrolysis of maleate esters, such as this compound, is a critical step in their metabolism. The reaction involves the cleavage of the ester bond, which would yield Beradilol (the active pharmacological agent) and monoethyl maleate.

The rate and extent of hydrolysis can be influenced by several factors, including the chemical structure of the ester and the pH of the environment. For instance, the hydrolysis of aryl hydrogen maleates is pH-dependent, with the neighboring carboxylate group acting as a catalyst.

In the physiological context, the hydrolysis of this compound is likely to be catalyzed by various esterases present in the plasma, liver, and other tissues. This biotransformation is essential for the liberation of the active Beradilol moiety. The resulting monoethyl maleate would then be further metabolized and excreted.

The study of the hydrolysis pathways of this compound is important for determining its bioavailability, duration of action, and potential for drug-drug interactions.

Table of Chemical Compounds

Enzyme Kinetics and Inhibition Studies in Relevant Biochemical Systems

No information is available regarding the enzyme kinetics or inhibitory properties of this compound in any biochemical system. Research in this area would typically involve assays to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzymes. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be a critical aspect of such studies.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes only. No actual data for this compound exists in the public domain.

Cellular Responses and Mechanistic Insights from In Vitro Models

Regulation of Lipolysis in Adipocyte Cultures

There is no published research on the effects of this compound on the regulation of lipolysis in adipocyte cultures. Studies in this area would investigate its impact on the breakdown of triglycerides into fatty acids and glycerol. This would involve measuring the release of these molecules from cultured fat cells in the presence of the compound and exploring its interaction with key lipolytic enzymes and signaling pathways.

Impact on Renin Secretion Mechanisms

The influence of this compound on renin secretion mechanisms has not been documented. Research would typically utilize in vitro models, such as juxtaglomerular cell cultures, to assess any modulatory effects on the release of renin, a key enzyme in the renin-angiotensin-aldosterone system.

Modulation of Intracellular Ion Homeostasis (e.g., Na+, Cl-)

There is no available data concerning the modulation of intracellular ion homeostasis by this compound. Such investigations would employ techniques like patch-clamp electrophysiology and fluorescent ion indicators to study the compound's effects on ion channels and transporters, thereby determining its impact on the intracellular concentrations of ions such as sodium (Na+) and chloride (Cl-).

Table 2: Hypothetical Effects of this compound on Intracellular Ion Concentrations

| Cell Type | Ion | Effect | Mechanism |

|---|---|---|---|

| Data Not Available | Na+ | - | - |

This table is for illustrative purposes only. No actual data for this compound exists in the public domain.

Proapoptotic and Antiapoptotic Actions in Cardiomyocyte Models

The proapoptotic or antiapoptotic actions of this compound in cardiomyocyte models have not been studied. In vitro research in this field would involve treating cultured heart muscle cells with the compound and assessing markers of apoptosis, such as caspase activity and DNA fragmentation, to understand its potential effects on cardiomyocyte survival and death.

Advanced Analytical Methodologies for Beradilol Monoethyl Maleate Research

Spectroscopic Characterization Techniques for Beradilol Monoethyl Maleate (B1232345) and its Analogs

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of Beradilol monoethyl maleate. These techniques provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of hydrogen and carbon atoms within the Beradilol moiety and the monoethyl maleate counter-ion can be mapped out.

¹H and ¹³C NMR of the Beradilol Moiety (as Bopindolol/Pindolol): The core structure of Beradilol is closely related to its active metabolite, Pindolol. A complete assignment of ¹H and ¹³C NMR resonances for Pindolol has been achieved using two-dimensional NMR experiments (COSY, HMQC, HMBC, NOESY) in a DMSO-d₆ solvent. nih.govresearchgate.net These assignments provide a foundational reference for interpreting the spectrum of Beradilol.

The ¹H NMR spectrum of the Pindolol structure shows characteristic signals for the aromatic protons of the indole (B1671886) ring, the protons of the propan-2-ol side chain, and the isopropylamino group. nih.govchemicalbook.com The Beradilol (Bopindolol) structure would exhibit these signals, along with additional resonances from the benzoate (B1203000) group esterified to the propan-2-ol moiety.

The ¹³C NMR spectrum provides information on each unique carbon atom. For beta-blockers like Pindolol, the chemical shifts of the carbons in the side chain (specifically the carbon bearing the hydroxyl group and the carbon bonded to the nitrogen) are informative for distinguishing between the free base and its salt forms. nih.gov For hydrochlorides, these carbons (labeled OC2 and NC3) resonate at approximately 65.0–65.5 ppm and 46.9–47.0 ppm, respectively. In the free base form, these shifts move to around 68.4 ppm and 50.3–52.6 ppm. nih.govresearchgate.net

Signals from the Monoethyl Maleate Counter-ion: The monoethyl maleate portion of the salt would contribute its own distinct signals to both the ¹H and ¹³C NMR spectra. The ¹H NMR would show signals for the ethyl group (a triplet and a quartet) and the two vinyl protons of the maleate backbone. The ¹³C NMR would show resonances for the ethyl carbons, the vinyl carbons, and the two carboxyl carbons.

The combined spectra for this compound would therefore be a composite of the signals from the Beradilol cation and the monoethyl maleate anion, allowing for complete structural confirmation.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Pindolol (in DMSO-d₆) and Expected Additional Peaks for this compound

| Assignment | Pindolol Chemical Shift (ppm) | Expected this compound Signals | Expected Chemical Shift Range (ppm) |

| Indole Ring Carbons | 100 - 140 | Benzoate Aromatic Carbons | 125 - 165 |

| Side Chain C-O | ~68 | Benzoate C=O | 165 - 175 |

| Side Chain C-N | ~50 | Maleate C=O | 165 - 175 |

| Isopropyl CH | ~48 | Maleate C=C | 130 - 140 |

| Isopropyl CH₃ | ~22 | Ethyl CH₂ | 60 - 70 |

| Ethyl CH₃ | 10 - 20 |

Note: Data for Pindolol is derived from published research. nih.govresearchgate.net Expected ranges for the additional moieties are based on standard chemical shift values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of Beradilol and for providing structural information through the analysis of its fragmentation patterns.

The molecular weight of the Beradilol (Bopindolol) free base is 380.49 g/mol . wikipedia.org In electrospray ionization mass spectrometry (ESI-MS), the compound would be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 381.5.

The fragmentation of beta-blockers in tandem mass spectrometry (MS/MS) is well-characterized and provides significant structural detail. nih.gov For Pindolol, the protonated molecular ion at m/z 249 undergoes fragmentation to produce characteristic product ions. researchgate.net A key fragmentation pathway involves the cleavage of the side chain, often resulting in an ion at m/z 116, which is characteristic of the isopropylamino-propanol portion of many beta-blockers. nih.govresearchgate.net

For Beradilol (Bopindolol), the fragmentation would be more complex due to the benzoate ester. The initial fragmentation would likely involve the loss of the benzoate group or cleavage within the side chain. The fragmentation of the active metabolite, Pindolol, would also be observable in analyses of biological samples. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for Beradilol (Bopindolol) and its Analog Pindolol

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) of Analogs |

| Beradilol (Bopindolol) | C₂₃H₂₈N₂O₃ | 380.49 | ~381.5 | N/A (Specific data not available) |

| Pindolol | C₁₄H₂₀N₂O₂ | 248.32 | ~249.3 | 116 (Isopropylamino-propanol fragment) |

Note: Data sourced from PubChem and other chemical databases. wikipedia.orgnih.govchemspider.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features.

The FT-IR spectrum of the analog Pindolol shows characteristic absorption bands at 3309 cm⁻¹ for the N-H stretching of the indole ring and secondary amine, and bands in the 2966-2844 cm⁻¹ range for aliphatic C-H stretching. researchgate.net For Beradilol (Bopindolol), additional strong absorption bands would be expected from the ester carbonyl (C=O) group of the benzoate moiety, typically in the range of 1735-1750 cm⁻¹.

The monoethyl maleate counter-ion would introduce further characteristic peaks. The carboxylic acid O-H stretch would appear as a very broad band from 2500-3300 cm⁻¹. The C=O stretching vibrations of the ester and carboxylic acid groups would be visible around 1720-1760 cm⁻¹, and the C=C stretching of the maleate double bond would appear around 1620-1680 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol in Beradilol) | Stretch | 3200 - 3600 (Broad) |

| N-H (Indole & Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Benzoate Ester) | Stretch | 1735 - 1750 |

| C=O (Maleate Ester & Acid) | Stretch | 1700 - 1760 |

| C=C (Aromatic & Maleate) | Stretch | 1400 - 1680 |

| C-O (Ether & Ester) | Stretch | 1000 - 1300 |

Note: Wavenumber ranges are based on standard IR correlation tables and data from analogous compounds. vscht.czresearchgate.net

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic techniques are essential for separating this compound from impurities, degradation products, and its active metabolite, as well as for quantitative analysis in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many beta-blockers, including Beradilol, are not sufficiently volatile for direct GC-MS analysis due to their polarity and high molecular weight. faa.gov

To make them amenable to GC-MS, derivatization is typically required. nist.gov This process involves chemically modifying the molecule to increase its volatility. Common derivatizing agents include silylating agents (to convert -OH and -NH groups to silyl (B83357) ethers and amines) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). faa.gov After derivatization, the resulting product can be separated on a GC column and identified by its mass spectrum. While effective, this adds a step to the sample preparation process and is less direct than liquid chromatography methods. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in Biochemical Assay Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the analysis of beta-blockers like Beradilol in complex matrices such as plasma and other biological fluids. nih.gov These techniques combine the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

LC-MS/MS methods have been developed and validated for the quantification of Bopindolol's active metabolite, Pindolol, in human plasma. researchgate.netnih.gov These assays typically use a reversed-phase C18 column for separation and ESI in positive mode for ionization. The analysis is often performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing high specificity and sensitivity. researchgate.netnih.gov

Such methods are crucial in pharmacokinetic studies to monitor the concentration of the prodrug (Beradilol/Bopindolol) and its conversion to the active metabolite over time. The high sensitivity of LC-MS/MS allows for the detection and quantification of compounds at very low concentrations (pg/mL to ng/mL range), which is essential for biochemical and clinical analysis. nih.govwaters.com

Other Quantitative and Qualitative Analytical Approaches for this compound

In the comprehensive analysis of this compound, a variety of quantitative and qualitative analytical methods are employed to ensure the purity, stability, and quality of the compound. While specific documented procedures for the acid value determination of this compound are not extensively available in publicly accessible literature, general principles of pharmaceutical analysis can be applied.

Quantitative Analysis:

Quantitative analyses are crucial for determining the amount of this compound in a sample and for quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. An HPLC method would typically involve a reversed-phase column with a suitable mobile phase, allowing for the separation and quantification of the active pharmaceutical ingredient (API) and its related substances.

Another powerful quantitative tool is Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity for the quantification of this compound and its impurities, even at trace levels. biomedres.us

Qualitative Analysis:

Qualitative analyses are focused on identifying the compound and characterizing its structure and any present impurities. Spectroscopic methods are fundamental in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound and for the identification of impurities by analyzing the chemical shifts and coupling constants of the nuclei. nih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which helps in confirming the molecular weight of this compound. Fragmentation patterns observed in the mass spectrum can further aid in structural confirmation and the identification of unknown impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a characteristic fingerprint of the compound.

Impurity Profiling:

The control of impurities is a critical aspect of pharmaceutical quality control. rroij.com Impurity profiling involves the detection, identification, and quantification of each impurity in the drug substance. researchgate.net Various analytical techniques are utilized for this purpose, including:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile impurities. biomedres.us

Capillary Electrophoresis (CE): CE offers an alternative and complementary separation technique to HPLC for the analysis of drug-related impurities. rroij.com

Acid Value Determination:

Acid value determination is a titration method used to measure the amount of free acids in a substance. For an ester compound like this compound, this test would quantify the amount of free maleic acid or other acidic impurities. The general procedure involves dissolving a known amount of the sample in a suitable solvent and titrating with a standardized solution of a base, such as potassium hydroxide, using a visual or potentiometric endpoint.

While specific experimental data for the acid value of this compound is not available in the provided search results, the following table illustrates the type of data that would be generated from such an analysis.

| Analytical Parameter | Methodology | Hypothetical Result | Significance |

| Acid Value | Titration with standardized KOH | < 0.5 mg KOH/g | Indicates low levels of free acid impurities, suggesting high purity and stability of the ester. |

It is important to note that the development and validation of these analytical methods must adhere to the guidelines set by regulatory authorities such as the International Conference on Harmonisation (ICH). nih.gov

Computational and Theoretical Studies of Beradilol Monoethyl Maleate

Molecular Modeling and Simulation Approaches for Beradilol Monoethyl Maleate (B1232345)

Molecular modeling and simulation are cornerstones of computational pharmacology, enabling the study of a drug molecule's interaction with its biological target. For Beradilol monoethyl maleate, these techniques are pivotal in understanding its engagement with adrenergic receptors.

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. In the case of this compound, docking studies would be employed to investigate its interaction with subtypes of adrenergic receptors, such as β1 and β2 receptors, which are crucial in cardiac function. genome.jp

The primary goal of such studies is to determine the binding affinity and mode of interaction. The process involves preparing a 3D structure of the ligand (this compound) and the receptor, often obtained from crystallographic data. The ligand is then placed in the binding site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy. The results of these simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Illustrative Docking Results for this compound with β1-Adrenergic Receptor

| Interaction Type | Receptor Residue | Ligand Atom/Group | Distance (Å) |

| Hydrogen Bond | Asp121 | Hydroxyl Group | 2.8 |

| Hydrogen Bond | Ser212 | Amine Group | 3.1 |

| Hydrophobic | Val122 | Aromatic Ring | 3.9 |

| Hydrophobic | Phe289 | Ethyl Group | 4.2 |

| Electrostatic | Asp121 | Protonated Amine | 3.5 |

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking study. It is not based on actual experimental data for this compound.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface of the molecule to identify stable, low-energy conformations. This is crucial because the molecule must adopt a specific conformation to fit into the binding site of its target receptor.

Computational methods like molecular mechanics and molecular dynamics simulations can be used to generate and evaluate a multitude of conformations. The result is an energetic landscape that maps the relative energies of different conformations, highlighting the most probable shapes the molecule will adopt in a biological environment. Understanding these preferred conformations is essential for rational drug design and for interpreting the results of ligand-receptor docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods can be applied to this compound to elucidate its intrinsic chemical nature.

Methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties for this compound. These properties, often referred to as reactivity descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Other calculated descriptors can include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are critical for its interaction with the amino acid residues in the receptor's binding pocket.

Illustrative Quantum Chemical Descriptors for this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Note: This table contains example data that would be generated from quantum chemical calculations and is for illustrative purposes only.

Quantum chemical calculations can also be used to simulate various spectroscopic properties of this compound, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. By comparing these theoretically predicted spectra with experimentally obtained data, researchers can confirm the molecular structure and gain insights into its vibrational and electronic transitions. This correlation between theoretical and experimental data is invaluable for the structural characterization of the compound.

In Silico Approaches for Predicting Biological Activities and Mechanisms

In silico approaches encompass a broad range of computational methods used to predict the biological activities and mechanisms of action of a compound before it is tested in a lab. For this compound, these methods can leverage its structural information to forecast its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. These are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of compounds similar to this compound (e.g., other beta-blockers), it would be possible to predict its potency and efficacy based on its calculated molecular descriptors.

An extensive search for scientific literature and data concerning "this compound" has yielded no specific information on this compound. Consequently, it is not possible to provide an article on its computational and theoretical studies, including structure-activity relationships and predicted molecular mechanisms of action, as no research appears to be publicly available on this specific chemical entity.

Further investigation into chemical databases and research repositories did not provide any relevant results for "this compound." This suggests that the compound may be proprietary, part of unpublished research, or referred to by a different name in scientific literature. Without any foundational data, the generation of a scientifically accurate and informative article as per the requested outline is not feasible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Beradilol monoethyl maleate, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling the beradilol base with monoethyl maleate under controlled esterification conditions. Characterization requires HPLC (High-Performance Liquid Chromatography) for purity assessment (>98%) and NMR (¹H/¹³C) to confirm structural integrity, including the maleate ester moiety. Residual solvents should be quantified via GC-MS (Gas Chromatography-Mass Spectrometry) .

Q. How does this compound interact with the adrenergic signaling pathway in cardiomyocytes?

- Methodology : Use in vitro assays with cardiomyocyte cell lines or isolated heart tissues to measure β-adrenergic receptor (β-AR) binding affinity via radioligand displacement assays (e.g., ³H-CGP 12177). Functional responses (e.g., cAMP production) can be quantified using ELISA or FRET-based biosensors . Pathway modulation (e.g., PKA activation) can be validated via western blotting for phosphorylated targets like phospholamban .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is optimal for plasma/tissue samples due to high sensitivity (LOQ <1 ng/mL). Validate methods per ICH guidelines (linearity, precision, accuracy). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What pharmacokinetic challenges arise from the maleate counterion in Beradilol formulations, and how can tissue distribution be optimized?

- Methodology : Assess pH-dependent solubility of the maleate salt using shake-flask methods. Compare bioavailability in animal models (e.g., rats) via IV/PO dosing and quantify using compartmental modeling (e.g., NONMEM). Tissue distribution can be mapped via whole-body autoradiography or MALDI imaging .

Q. How does this compound modulate crosstalk between β-adrenergic and angiotensin II signaling pathways?

- Methodology : Employ dual-luciferase reporter assays in HEK293 cells co-transfected with β-AR and AT1R constructs. Measure pathway interference via RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK). Validate in hypertensive rat models with telemetry-based hemodynamic monitoring .

Q. How can researchers resolve contradictions in reported IC₅₀ values for Beradilol’s β-blocking efficacy across studies?

- Methodology : Conduct meta-analysis of published IC₅₀ data, accounting for variables like assay type (cell-free vs. cell-based), temperature, and buffer composition. Replicate key studies under standardized conditions (e.g., Eurofins Panlabs’ β-AR binding protocol ) and apply Bland-Altman plots to assess inter-lab variability .

Q. What role does the maleate dianion stability play in the compound’s formulation, and how can degradation be mitigated?

- Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring of degradation products (e.g., maleic acid). Use DFT calculations to compare electronic stability of maleate vs. fumarate dianions. Optimize formulations with lyoprotectants (e.g., trehalose) for solid dosage forms .

Methodological Notes

- Experimental Design : For pharmacological studies, include positive controls (e.g., propranolol for β-blockade) and dose-response curves (4-6 concentrations) to ensure reproducibility .

- Data Contradictions : Address variability by reporting 95% confidence intervals for IC₅₀/EC₅₀ values and using Minitab or GraphPad Prism for statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.